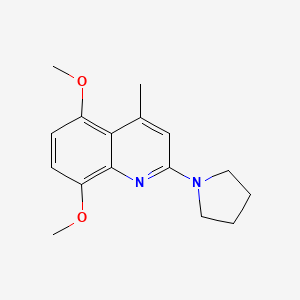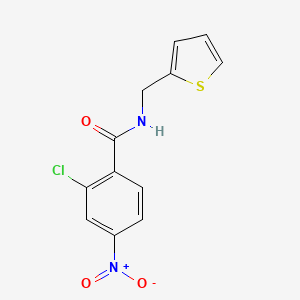![molecular formula C13H15N3OS2 B5788819 N-(2,6-dimethylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B5788819.png)
N-(2,6-dimethylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,6-dimethylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide, commonly known as DMPT, is a synthetic compound that has been widely used in scientific research due to its unique properties. DMPT is a thioamide derivative of 1,3,4-thiadiazole, which has been shown to have a variety of biological activities.
Wirkmechanismus
The exact mechanism of action of DMPT is not fully understood. However, it has been suggested that DMPT may exert its biological effects by modulating the activity of various enzymes and proteins involved in cellular signaling pathways. DMPT has also been shown to inhibit the activity of certain transcription factors, which may contribute to its anti-inflammatory and anti-cancer properties.
Biochemical and Physiological Effects:
DMPT has been shown to have a variety of biochemical and physiological effects. DMPT has been shown to inhibit the activity of various enzymes involved in inflammation, such as cyclooxygenase-2 and inducible nitric oxide synthase. DMPT has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, DMPT has been shown to have antioxidant properties, which may protect cells from oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
DMPT has several advantages for use in lab experiments. DMPT is a relatively stable compound that can be easily synthesized and purified. DMPT is also relatively inexpensive compared to other compounds used in scientific research. However, DMPT also has some limitations. DMPT has low solubility in water, which may limit its use in certain experiments. Additionally, DMPT has not been extensively studied in vivo, which may limit its potential as a drug candidate.
Zukünftige Richtungen
There are several potential future directions for DMPT research. One potential direction is to further investigate the mechanism of action of DMPT and its effects on cellular signaling pathways. Another potential direction is to study the potential therapeutic applications of DMPT for the treatment of various diseases, such as cancer and neurodegenerative diseases. Additionally, further research is needed to determine the safety and efficacy of DMPT in vivo.
Synthesemethoden
DMPT can be synthesized by reacting 2,6-dimethylphenyl isothiocyanate with 5-methyl-1,3,4-thiadiazole-2-amine in the presence of a base. This reaction results in the formation of DMPT as a yellow crystalline powder with a melting point of 91-94°C.
Wissenschaftliche Forschungsanwendungen
DMPT has been widely used in scientific research as a tool to study the effects of thiourea derivatives on biological systems. DMPT has been shown to have a variety of biological activities, including anti-inflammatory, anti-cancer, and anti-oxidant properties. DMPT has also been used as a potential drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
Eigenschaften
IUPAC Name |
N-(2,6-dimethylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3OS2/c1-8-5-4-6-9(2)12(8)14-11(17)7-18-13-16-15-10(3)19-13/h4-6H,7H2,1-3H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBXLQMZQMSITIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CSC2=NN=C(S2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,6-dimethylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(4-fluorobenzyl)-5-[(5-methyl-2-thienyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5788740.png)



amino]methyl}-2-methoxy-6-nitrophenol](/img/structure/B5788776.png)



![N-[2-(3-methylbutoxy)benzoyl]-beta-alanine](/img/structure/B5788810.png)
![ethyl 2-amino-1-(1-naphthyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B5788811.png)
![6-(3-chlorophenyl)-2-methylimidazo[2,1-b][1,3]thiazole](/img/structure/B5788834.png)

![4-(2,3-dihydro-1H-benzo[f]cyclopenta[c]quinolin-4-yl)-1,2-benzenediol](/img/structure/B5788843.png)
